N-(3,4-difluorophenyl)-3-nitrobenzamide

Description

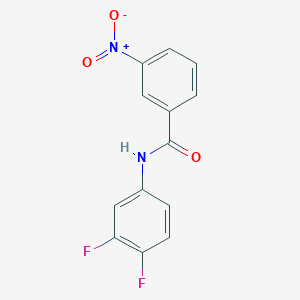

N-(3,4-Difluorophenyl)-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a nitro group at the 3-position and a 3,4-difluorophenyl amide moiety.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFMMBFIJDZTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a nitro group and a difluorophenyl moiety, which are significant for its biological activity. The presence of these functional groups influences the compound's interaction with biological targets. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that participate in cellular processes. Here are the key mechanisms identified:

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. It may bind to active sites of enzymes, altering their activity and leading to various physiological effects.

- Anticancer Activity: Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Biological Activities

The compound has been studied for several biological activities:

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, DNA damage |

| 4-chloro-N-(2,4-difluorophenyl)benzamide | Anticancer | PI3K/AKT pathway inhibition |

| Nitroimidazole derivatives | Antimicrobial | DNA damage via toxic intermediates |

Case Studies and Research Findings

Several studies have explored the biological activity of nitrobenzamide derivatives:

- A study highlighted the anticancer effects of nitro compounds on various human tumor cell lines (NCI60), showing significant growth inhibition at low micromolar concentrations .

- Another investigation focused on the anti-inflammatory properties of nitro-containing molecules, demonstrating their ability to modulate inflammatory pathways effectively .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Reported Activities

Key Observations :

- Biological Specificity : While the trimethoxy analog () shows direct tyrosinase inhibition, nitro derivatives like 4-chloro-N-(3,4-dimethylphenyl)-3-nitrobenzamide () are linked to herbicidal activity, suggesting substituent-dependent target selectivity.

- Agrochemical Relevance: The trifluoromethyl analog () is structurally related to known pesticides (e.g., flutolanil in ), indicating that the 3,4-difluorophenyl benzamide scaffold has broad utility in agrochemical design .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The nitro substituent increases logP compared to methoxy groups but remains less lipophilic than trifluoromethyl analogs, suggesting a balance between membrane permeability and aqueous solubility .

Research Implications and Gaps

- Biological Screening: Direct activity data for this compound are absent in the provided evidence. Future studies should prioritize enzymatic assays (e.g., tyrosinase inhibition) and cellular models (e.g., melanogenesis or plant growth modulation) .

- Crystallographic Analysis: Structural determination via X-ray crystallography (using tools like SHELXL or ORTEP-III, as noted in ) would clarify conformational preferences and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.